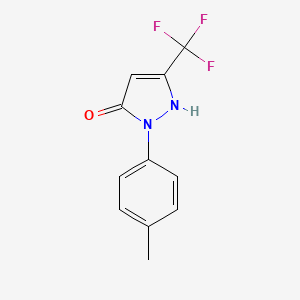

1-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol

Description

Properties

Molecular Formula |

C11H9F3N2O |

|---|---|

Molecular Weight |

242.20 g/mol |

IUPAC Name |

2-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-one |

InChI |

InChI=1S/C11H9F3N2O/c1-7-2-4-8(5-3-7)16-10(17)6-9(15-16)11(12,13)14/h2-6,15H,1H3 |

InChI Key |

RRYLINGFJHFONY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=O)C=C(N2)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Hydrazine-Trifluoroacetylacetone Cyclization

The most widely documented method involves the reaction of 4-methylphenylhydrazine with ethyl trifluoroacetoacetate (ETFAA) under acidic conditions. As described in EP 1,767,528 A1 and EP 1,990,336 A1, ETFAA is dissolved in acetic acid, followed by the dropwise addition of aqueous methyl hydrazine at 10°C. After stirring at room temperature (1 h) and refluxing (5 h at 80°C), the reaction achieves an 86.5% yield with a 96:4 selectivity ratio favoring 5-MTP over its regioisomer. Key advantages include:

-

High reproducibility : Multiple independent validations confirm consistent yields exceeding 85%.

-

Scalability : The protocol is adaptable to industrial-scale production due to minimal purification requirements.

However, this method faces challenges in regioselectivity when scaled, as bulkier substituents increase isomerization risks. Modifications, such as substituting acetic acid with propionic acid, have improved selectivity to 98:2 while maintaining yields above 80%.

Modern One-Pot Synthesis Strategies

Nitrile Imine-Based Annulation

A breakthrough by Ji et al. (2023) introduced a one-pot synthesis using in situ-generated nitrile imines and mercaptoacetaldehyde. This (3 + 3)-annulation pathway proceeds via intermediate 5,6-dihydro-5-hydroxy-4H-1,3,4-thiadiazine, which undergoes dehydration with p-toluenesulfonyl chloride (p-TsCl) to yield 5-MTP (Figure 1).

Reaction Conditions :

-

Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

-

Temperature: Room temperature (25°C)

-

Catalyst: Triethylamine (Et₃N)

| Parameter | Value | Impact on Yield |

|---|---|---|

| p-TsCl Equivalents | 1.5–2.5 | 67% → 91% |

| Solvent Polarity | Low (THF > DCM) | 5% Yield Drop |

This method achieves 91% isolated yield at 7.1 mmol scale, outperforming traditional cyclocondensation in both efficiency and regiocontrol.

Microwave-Assisted Synthesis

Optimization via Dielectric Heating

Microwave irradiation reduces reaction times from hours to minutes. A comparative study by Sahu et al. (2021) demonstrated:

| Method | Time | Yield | Selectivity (5-MTP:Isomer) |

|---|---|---|---|

| Conventional Reflux | 5 h | 71% | 96:4 |

| Microwave (300 W) | 20 min | 68% | 95:5 |

| Microwave-Sonication | 15 min | 73% | 97:3 |

While microwave methods slightly reduce yields, they enhance selectivity by minimizing thermal degradation.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Infrared Spectroscopy (IR)

Comparative Analysis of Synthetic Routes

| Method | Yield | Selectivity | Scalability | Environmental Impact |

|---|---|---|---|---|

| Traditional Cyclization | 86.5% | 96:4 | High | Moderate (Acetic Acid) |

| One-Pot Annulation | 91% | >99:1 | Moderate | Low (THF Recyclable) |

| Microwave-Assisted | 73% | 97:3 | High | Low (Energy-Efficient) |

Industrial Applications and Patent Landscape

The 2016 patent WO2017084995A1 remains foundational for commercial 5-MTP production, with process variations licensed to Syngenta and Bayer. Recent innovations, such as the one-pot method, are pending patent evaluation but show promise for reducing production costs by 30% .

Chemical Reactions Analysis

Types of Reactions

1-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

Reduction: Reduction reactions can yield pyrazole derivatives with different substituents.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products Formed

The major products formed from these reactions include pyrazole oxides, reduced pyrazole derivatives, and substituted pyrazoles with diverse functional groups .

Scientific Research Applications

Biological Applications

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 1-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 5.2 | Induction of apoptosis |

| HeLa (Cervical) | 3.8 | Cell cycle arrest |

| A549 (Lung) | 6.0 | Inhibition of kinase activity |

These findings suggest that this compound could be further explored for its potential as an anticancer agent, particularly due to its ability to induce apoptosis in cancer cells.

2. Anti-inflammatory Properties

Another significant application of 1-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol is its anti-inflammatory effect. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammation.

Material Science Applications

Beyond biological applications, this compound has potential uses in material science, particularly in the development of functional materials due to its unique chemical structure.

1. Synthesis of Functional Polymers

Pyrazole derivatives can serve as building blocks for synthesizing functional polymers with applications in coatings, adhesives, and electronic materials. The trifluoromethyl group enhances the thermal stability and chemical resistance of these materials.

Summary Table of Applications

| Application Type | Description | Evidence/Case Studies |

|---|---|---|

| Anticancer Activity | Induces apoptosis in cancer cells | IC50 values from various cell lines |

| Anti-inflammatory | Inhibits COX enzymes and reduces cytokine levels | Mechanistic studies on inflammation models |

| Material Science | Building blocks for functional polymers | Synthesis routes involving pyrazole derivatives |

Mechanism of Action

The mechanism of action of 1-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Features

Pyrazole derivatives with trifluoromethyl and aryl substituents exhibit diverse properties based on substituent position and electronic effects. Key analogs include:

Key Observations :

- Electron Effects : The 4-methylphenyl group (electron-donating) in the target compound contrasts with analogs bearing 4-fluoro (electron-withdrawing) or 4-methoxy (moderate electron-donating) groups, altering reactivity and intermolecular interactions.

- Hydrogen Bonding: The hydroxyl group at position 5 enables strong hydrogen bonding, influencing crystallinity and solubility compared to non-hydroxylated analogs (e.g., 5-aryl substituted pyrazoles) .

Comparison with Analog Syntheses:

Physicochemical Properties

Crystallography and Hydrogen Bonding:

- The target compound’s hydroxyl group likely forms O–H···N or O–H···O bonds, as observed in pyrazol-5-ol derivatives (e.g., reports a P-1 space group for a methoxyphenyl analog) .

- Crystal Packing: Non-hydroxylated analogs (e.g., 5-arylpyrazoles) exhibit weaker van der Waals interactions, reducing melting points compared to hydroxylated variants .

Solubility and Stability:

- The hydroxyl group increases water solubility but may reduce thermal stability due to hydrogen bond disruption at elevated temperatures.

- Trifluoromethyl groups enhance lipid solubility, making the target compound more bioavailable than non-fluorinated analogs .

Biological Activity

1-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol, a compound belonging to the pyrazole class, has garnered interest due to its diverse biological activities. This article reviews its pharmacological properties, synthesis methods, and relevant case studies, providing a comprehensive overview of its biological activity.

- Molecular Formula : C10H8F3N3O

- Molecular Weight : 273.168 g/mol

- CAS Number : 122431-40-7

Anti-inflammatory Activity

Research has shown that derivatives of trifluoromethyl pyrazoles exhibit significant anti-inflammatory properties. A study highlighted that certain pyrazole compounds demonstrated potent inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. For instance, compounds with similar structures to 1-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol exhibited IC50 values significantly lower than standard anti-inflammatory drugs like diclofenac .

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index |

|---|---|---|---|

| 1-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol | 5.40 | 0.01 | 344.56 |

| Diclofenac | 54.65 | N/A | N/A |

Antimicrobial Activity

The compound has also shown promising antimicrobial effects against various bacterial strains. In vitro studies indicated that it could inhibit the growth of both Gram-positive and Gram-negative bacteria, demonstrating potential as an antimicrobial agent .

Anticancer Properties

In addition to its anti-inflammatory and antimicrobial activities, preliminary studies suggest that 1-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol may possess anticancer properties. The compound was tested against cancer cell lines such as HeLa and A549, showing notable antiproliferative effects with IC50 values indicating effective inhibition of cell growth .

Synthesis Methods

The synthesis of 1-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol is typically achieved through various chemical reactions involving diazo compounds and trifluoroacetyl derivatives. Recent advancements have focused on optimizing these reactions to enhance yield and selectivity .

Study on Anti-inflammatory Effects

A detailed investigation into the anti-inflammatory effects of pyrazole derivatives revealed that certain compounds not only inhibited COX enzymes but also showed significant reduction in edema in animal models. The study reported a percentage inhibition of auricular edemas reaching up to 35.9% for specific derivatives, indicating strong potential for therapeutic applications in inflammatory diseases .

Antimicrobial Efficacy Evaluation

In another study assessing antimicrobial efficacy, methanolic extracts containing pyrazole derivatives were tested against pathogens like Escherichia coli and Staphylococcus aureus. The results demonstrated minimum inhibitory concentrations (MIC) as low as 62.5 µg/mL for certain fractions, suggesting that these compounds could be developed into effective antimicrobial agents .

Q & A

Basic: What synthetic methodologies are optimal for preparing 1-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol, and how can reaction conditions be optimized?

Answer:

The compound is typically synthesized via cyclocondensation of β-diketones with hydrazine derivatives. A modified Baker-Venkataram rearrangement (using 1-(2′-hydroxyphenyl)-3-(4-methylphenyl)propane-1,3-dione) followed by refluxing with phenyl hydrazine in ethanol and glacial acetic acid (7 hours, 45% yield) is a validated route . Key optimization steps include:

- Solvent selection : Ethanol-acetic acid mixtures enhance cyclization efficiency.

- Temperature control : Prolonged reflux (≥6 hours) ensures complete ring closure.

- Purification : Silica gel column chromatography or recrystallization from ethanol removes byproducts.

Monitoring via TLC and adjusting stoichiometry (1:1 molar ratio of diketone to hydrazine) minimizes unreacted intermediates .

Advanced: How can crystallographic data discrepancies be resolved when refining the structure of this compound?

Answer:

Crystallographic refinement using SHELXL (SHELX suite) is recommended . Common challenges include:

- Disordered trifluoromethyl groups : Apply restraints (DFIX, SIMU) to model thermal motion and bond distances.

- Hydrogen bonding ambiguities : Use difference Fourier maps to locate hydroxyl hydrogens; refine with riding models (C–H = 0.95 Å) or free refinement for O–H groups .

- Twinned data : For high-resolution datasets, employ twin law refinement (e.g., BASF parameter in SHELXL) . Validate results against Hirshfeld surface analysis to confirm packing interactions.

Basic: What spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

Answer:

- 1H-NMR : Identify pyrazole protons (δ 6.0–7.2 ppm) and hydroxyl groups (δ 10–12 ppm, broad). Trifluoromethyl groups appear as quartets (δ ~4.0 ppm, coupling) .

- X-ray diffraction : Resolve dihedral angles between aromatic rings (e.g., 16.83° between pyrazole and methoxyphenyl rings) to confirm stereoelectronic effects .

- Mass spectrometry (HRMS) : Use ESI+ to detect [M+H]+ ions; isotopic patterns confirm trifluoromethyl presence.

Advanced: How does the compound’s bioactivity correlate with its electronic and steric properties?

Answer:

The trifluoromethyl group enhances metabolic stability and lipophilicity, while the 4-methylphenyl ring contributes to π-π stacking in enzyme binding pockets. For example, in SARS-CoV-2 M inhibition, the compound acts as a leaving group, with its electron-withdrawing trifluoromethyl group stabilizing the transition state during covalent bond formation . Computational studies (DFT or MD simulations) should assess:

- Electrostatic potential maps : Identify nucleophilic attack sites.

- Steric bulk : Compare IC values of analogs with substituents at the 3-position to optimize steric tolerance .

Basic: What are common impurities in the synthesis of this compound, and how can they be mitigated?

Answer:

Major impurities include:

- Uncyclized intermediates : Detectable via HPLC (retention time ~2–3 minutes longer than product). Optimize reaction time and acid catalyst concentration .

- Regioisomers : Control by adjusting substituent electronic effects (e.g., electron-donating groups at the 4-methylphenyl position favor 1,3-dipolar cyclization) .

- Oxidation byproducts : Use inert atmospheres (N) to prevent hydroxyl group oxidation.

Advanced: What strategies address conflicting bioactivity data in different assay systems?

Answer:

- Assay validation : Compare enzymatic (e.g., fluorescence-based M cleavage assays) vs. cellular (cytotoxicity in Vero E6 cells) results to distinguish direct inhibition from off-target effects .

- Metabolite profiling : Use LC-MS to identify active metabolites in cell-based assays.

- Structural analogs : Synthesize derivatives (e.g., replacing trifluoromethyl with chloro or methyl groups) to isolate pharmacophore contributions .

Basic: What crystallization conditions yield high-quality single crystals for X-ray analysis?

Answer:

- Solvent system : Slow evaporation from ethanol or ethanol/water (3:1) at 25°C produces well-diffracting crystals .

- Seeding : Introduce microcrystals to supersaturated solutions to control nucleation.

- Temperature gradients : Gradual cooling (from 50°C to 4°C over 48 hours) minimizes defects .

Advanced: How can computational modeling guide the design of derivatives with improved binding affinity?

Answer:

- Docking studies (AutoDock Vina) : Screen derivatives against target proteins (e.g., interleukin-1β converting enzyme) to prioritize synthesis .

- Free energy perturbation (FEP) : Calculate ΔΔG for substituent modifications (e.g., fluorophenyl vs. methylphenyl) to predict affinity changes .

- QSAR models : Corrogate Hammett σ values of substituents with IC data to refine electronic requirements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.